(Benzylsulfanyl)acetonitrile

描述

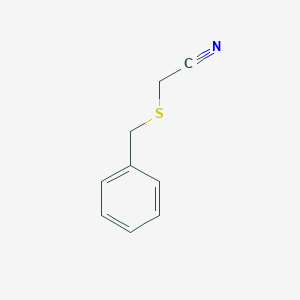

(Benzylsulfanyl)acetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H9NS and its molecular weight is 163.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

As a nitrile compound, it may undergo various chemical reactions, such as nucleophilic substitution or addition, which could potentially alter the function of its biological targets . .

Biochemical Pathways

Given its structural similarity to acetonitrile, it might be involved in similar biochemical reactions . Acetonitrile has been shown to participate in various organic synthesis reactions, including electrochemical conversions . .

Pharmacokinetics

As a small, polar molecule, it is likely to be absorbed and distributed throughout the body fairly rapidly . Its metabolism could potentially involve the conversion to other compounds through enzymatic reactions, and it is likely excreted via the kidneys . .

Result of Action

Based on studies of similar compounds, it could potentially cause changes in cellular metabolism or disrupt cellular structures . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (Benzylsulfanyl)acetonitrile. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity . Moreover, the biological environment, including the presence of specific enzymes and other biomolecules, can influence its absorption, distribution, metabolism, and excretion .

生化分析

Molecular Mechanism

It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the changes in the effects of (Benzylsulfanyl)acetonitrile over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Transport and Distribution

This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

(Benzylsulfanyl)acetonitrile, a compound with a unique chemical structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound is characterized by the presence of a benzyl group and a sulfanyl functional group attached to an acetonitrile backbone. Its molecular formula is CHNS, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its electrophilic nature, primarily due to the sulfanyl and nitrile groups. These functional groups enable the compound to interact with various biomolecules, potentially modulating biological pathways. The mechanism involves:

- Electrophilic Interactions : The sulfanyl group acts as an electrophile, facilitating nucleophilic attacks from biological molecules.

- Hydrolysis and Reduction : The nitrile group may undergo hydrolysis or reduction, leading to the formation of bioactive metabolites that exert therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of similar compounds showed effective inhibition against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 6.63 mg/mL to 6.72 mg/mL . This suggests that this compound could be developed into a potent antimicrobial agent.

Anti-inflammatory Properties

In vitro studies have demonstrated that compounds related to this compound possess anti-inflammatory effects. For example, one study showed that certain derivatives inhibited carrageenan-induced rat paw edema significantly, suggesting potential applications in treating inflammatory conditions .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Research indicates that some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents. For instance, compounds derived from similar structures showed lower toxicity to normal cells compared to cancer cells, indicating a favorable therapeutic index .

Case Study 1: Antimicrobial Evaluation

A study focused on the synthesis of benzene sulfonamide derivatives demonstrated their antimicrobial efficacy against standard bacterial strains. Among these derivatives, those structurally related to this compound displayed promising results in inhibiting bacterial growth .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

Case Study 2: Anti-inflammatory Activity

In another study assessing anti-inflammatory properties, compounds similar to this compound were tested for their ability to reduce protein denaturation as a measure of inflammation.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 42.85 |

| 100 | 46.42 |

| 200 | 50.00 |

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C13H15NS

- Molecular Weight : 231.36 g/mol

- Functional Groups : Contains a benzyl sulfanyl group and a nitrile group.

The presence of the benzyl sulfanyl moiety enhances the compound's reactivity, making it suitable for diverse chemical transformations.

Synthesis of Bioactive Compounds

(Benzylsulfanyl)acetonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions, including:

- Oxidation : The benzyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

- Reduction : The nitrile group can be reduced to yield primary amines.

- Substitution Reactions : The benzyl sulfanyl group can be substituted with other nucleophiles under suitable conditions.

These reactions facilitate the development of complex organic molecules that are crucial in drug discovery and development.

Industrial Production

While specific industrial production methods for this compound are not extensively documented, scaling up laboratory synthesis involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Quality control measures are essential to ensure the consistency and safety of the final product.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that the sulfanyl group may enhance antimicrobial properties due to its hydrophobic characteristics.

Case Study: Structure-Activity Relationship (SAR)

A notable study focused on related benzyl sulfanyl derivatives, analyzing their potency against specific targets like Epac2, a protein involved in cellular signaling. The study highlighted that modifications to the benzyl sulfanyl group significantly influenced biological activity, indicating its importance in drug design.

| Compound | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| This compound | Antimicrobial | Not specified | Various bacterial strains |

| Related Benzyl Sulfanyl Derivative | Epac2 inhibition | >300 | Epac2 |

| Benzyl Sulfanyl Compound | Antimicrobial | 0.142 - 28.006 | Enterococcus faecium |

Research Insights

Recent studies have explored the use of this compound in various synthetic methodologies:

- Electrochemical Synthesis : The compound has been investigated as a reagent in electrochemical transformations, showcasing its versatility as a building block in organic synthesis.

- Cyanomethylation Reactions : It has been utilized in cyanomethylation reactions involving acetonitrile as a source for cyanomethyl radicals, leading to the formation of complex heterocycles with potential pharmaceutical applications.

属性

IUPAC Name |

2-benzylsulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQUKUCRNPUBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510821 | |

| Record name | (Benzylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17377-30-9 | |

| Record name | (Benzylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。